N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331521
InChI: InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15331521

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23)
Standard InChI Key NJWPHZYMJMCWRW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Introduction

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound combines an acetamidophenyl moiety with a benzofuran derivative, which may contribute to its biological activity. The structure of this compound suggests it may exhibit properties characteristic of both aromatic compounds and heterocycles, primarily due to the presence of the benzofuran ring.

Synthesis

The synthesis of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common method includes the acylation of an amine with acetic anhydride or acetyl chloride, followed by coupling with a benzofuran derivative. The choice of reagents and conditions can significantly affect the yield and purity of the final product.

Potential Biological Activities

Preliminary studies suggest that compounds with similar structures to N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide may possess significant biological activities. These activities could include enzyme inhibition or receptor modulation, contributing to potential pharmacological effects. Further research is necessary to clarify these mechanisms and explore the compound's therapeutic potential.

Potential ActivityPossible Mechanism
Enzyme InhibitionInteraction with specific enzymes like cyclooxygenases or kinases
Receptor ModulationInteraction with receptors involved in various biological pathways

Chemical Reactions

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions typical of amides, including hydrolysis under acidic or basic conditions. Additionally, it may participate in coupling reactions with other electrophiles, which can be useful for synthesizing derivatives with enhanced biological activity.

Applications in Medicinal Chemistry

This compound holds promise in medicinal chemistry for potential applications in developing pharmaceuticals. Its unique structure, combining acetamide and benzofuran moieties, may enhance its biological activity compared to compounds lacking either feature. Further studies are required to fully explore its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide, offering insights into its uniqueness. For example:

Compound NameStructural FeaturesUnique Properties
N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamideContains piperazine instead of benzofuranKnown for anti-cancer properties
6-MethylbenzofuranLacks acetamide groupsExhibits distinct pharmacological effects
N-(4-Methoxyphenyl)-2-(5-hydroxybenzofuran)acetamideHydroxy group on benzofuranIncreased solubility and bioavailability

These comparisons highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator